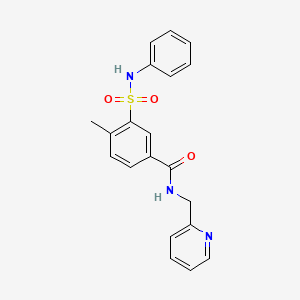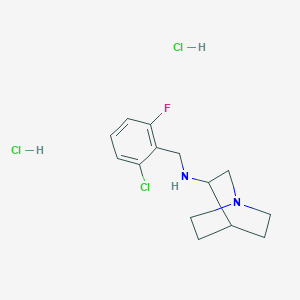![molecular formula C22H28Cl2N4OS B4165366 1-[3-[4-(5-Chloro-2-methoxyphenyl)piperazin-1-yl]propyl]-3-(4-chloro-2-methylphenyl)thiourea](/img/structure/B4165366.png)
1-[3-[4-(5-Chloro-2-methoxyphenyl)piperazin-1-yl]propyl]-3-(4-chloro-2-methylphenyl)thiourea
Vue d'ensemble
Description
N-{3-[4-(5-chloro-2-methoxyphenyl)-1-piperazinyl]propyl}-N’-(4-chloro-2-methylphenyl)thiourea is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a 5-chloro-2-methoxyphenyl group and a thiourea moiety linked to a 4-chloro-2-methylphenyl group. Its structure suggests potential interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(5-chloro-2-methoxyphenyl)-1-piperazinyl]propyl}-N’-(4-chloro-2-methylphenyl)thiourea typically involves multi-step organic reactions. One common approach includes:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 5-chloro-2-methoxyaniline with 1-bromo-3-chloropropane to form 3-(5-chloro-2-methoxyphenyl)-1-propylamine. This intermediate is then reacted with piperazine to yield 3-[4-(5-chloro-2-methoxyphenyl)-1-piperazinyl]propylamine.
Thiourea Formation: The final step involves the reaction of 3-[4-(5-chloro-2-methoxyphenyl)-1-piperazinyl]propylamine with 4-chloro-2-methylphenyl isothiocyanate under mild conditions to form the desired thiourea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{3-[4-(5-chloro-2-methoxyphenyl)-1-piperazinyl]propyl}-N’-(4-chloro-2-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thiourea moiety to corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in dry ether or tetrahydrofuran.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are performed under acidic or basic conditions depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Applications De Recherche Scientifique
N-{3-[4-(5-chloro-2-methoxyphenyl)-1-piperazinyl]propyl}-N’-(4-chloro-2-methylphenyl)thiourea has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-{3-[4-(5-chloro-2-methoxyphenyl)-1-piperazinyl]propyl}-N’-(4-chloro-2-methylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring and thiourea moiety enable it to form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-N’-(4-chloro-2-methylphenyl)thiourea: Lacks the 5-chloro substituent on the phenyl ring.
N-{3-[4-(5-chloro-2-methoxyphenyl)-1-piperazinyl]propyl}-N’-(2-methylphenyl)thiourea: Lacks the 4-chloro substituent on the phenyl ring.
N-{3-[4-(5-chloro-2-methoxyphenyl)-1-piperazinyl]propyl}-N’-(4-chloro-2-methylphenyl)urea: Contains a urea moiety instead of thiourea.
Uniqueness
N-{3-[4-(5-chloro-2-methoxyphenyl)-1-piperazinyl]propyl}-N’-(4-chloro-2-methylphenyl)thiourea is unique due to its specific substitution pattern and the presence of both piperazine and thiourea functionalities. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
1-[3-[4-(5-chloro-2-methoxyphenyl)piperazin-1-yl]propyl]-3-(4-chloro-2-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28Cl2N4OS/c1-16-14-17(23)4-6-19(16)26-22(30)25-8-3-9-27-10-12-28(13-11-27)20-15-18(24)5-7-21(20)29-2/h4-7,14-15H,3,8-13H2,1-2H3,(H2,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUGGRYFGXQGET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NCCCN2CCN(CC2)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-BENZYL-5-BROMO-3-[2-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B4165298.png)

![5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4165318.png)

![2-(4-fluorobenzenesulfonyl)-N-[2-(4-fluorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B4165335.png)
![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4165338.png)
amino]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4165342.png)
![2-{[2-(4-methoxyphenoxy)ethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4165343.png)

![9-oxo-N-[3-[(9-oxobicyclo[3.3.1]nonane-3-carbonyl)amino]phenyl]bicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B4165350.png)
![1-{[2-(trifluoromethyl)benzyl]amino}-2-propanol hydrochloride](/img/structure/B4165357.png)
![N-(4-butoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4165364.png)
![ethyl 2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B4165367.png)
![1-[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-2-quinolin-2-ylsulfanylethanone](/img/structure/B4165379.png)
